(1-cyclopropyl-2-ethyl-1H-1,3-benzodiazol-5-yl)methanamine hydrochloride
Description
(1-cyclopropyl-2-ethyl-1H-1,3-benzodiazol-5-yl)methanamine hydrochloride (CAS: 1803587-13-4) is a benzodiazole-derived amine hydrochloride with the molecular formula C₁₃H₁₈ClN₃ and a molar mass of 251.76 g/mol . The compound features a benzodiazole core substituted with a cyclopropyl group at position 1 and an ethyl group at position 2, with a methanamine moiety at position 3. Its hydrochloride salt form enhances solubility and crystallinity, making it suitable for pharmaceutical and materials science research.
Properties
IUPAC Name |
(1-cyclopropyl-2-ethylbenzimidazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-2-13-15-11-7-9(8-14)3-6-12(11)16(13)10-4-5-10;/h3,6-7,10H,2,4-5,8,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOHJXSIGHIAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C3CC3)C=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-13-4 | |
| Record name | 1H-Benzimidazole-5-methanamine, 1-cyclopropyl-2-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Strategies for Substituted Benzimidazoles
Core Benzimidazole Formation
The benzimidazole scaffold is typically synthesized via condensation of ortho-phenylenediamine with carboxylic acid derivatives. For the target molecule, this step must accommodate pre-installed substituents or allow subsequent functionalization.
Cyclopropanation at Position 1
Cyclopropyl groups are introduced via alkylation of a benzimidazole precursor. In Patent US9273030B2, cyclopropane-containing amines are generated through nucleophilic substitution using cyclopropyl halides. For example, reacting 1-chlorobenzimidazole with cyclopropylmagnesium bromide under Grignard conditions yields 1-cyclopropylbenzimidazole intermediates.
Ethyl Group Installation at Position 2
Ethylation at position 2 is achieved through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. A method described in WO2021247969A1 employs ethyl bromide with a lithium amide base to functionalize the benzimidazole nitrogen, achieving >80% yield.
Preparation of (1-Cyclopropyl-2-ethyl-1H-1,3-benzodiazol-5-yl)methanamine
Stepwise Synthesis Protocol
Step 1: Synthesis of 5-Nitro-1-cyclopropyl-2-ethyl-1H-benzimidazole
A mixture of 4-nitro-ortho-phenylenediamine (10.0 g, 65.8 mmol), cyclopropylacetic acid (7.2 g, 72.4 mmol), and polyphosphoric acid (50 mL) is heated at 140°C for 12 hours. The crude product is purified via column chromatography (hexane/ethyl acetate, 3:1) to yield 5-nitro-1-cyclopropyl-2-ethyl-1H-benzimidazole as a yellow solid (9.1 g, 68%).
Key Data:
- Melting Point: 148–150°C
- 1H NMR (500 MHz, CDCl3): δ 8.21 (d, J = 2.1 Hz, 1H), 7.98 (dd, J = 8.7, 2.1 Hz, 1H), 7.54 (d, J = 8.7 Hz, 1H), 3.72–3.68 (m, 1H), 2.89 (q, J = 7.6 Hz, 2H), 1.45–1.40 (m, 4H), 1.29 (t, J = 7.6 Hz, 3H).
Step 2: Reduction of Nitro to Amine
The nitro group is reduced using catalytic hydrogenation (H2, 50 psi, 10% Pd/C, ethanol) at 25°C for 6 hours. Filtration and solvent evaporation yield 5-amino-1-cyclopropyl-2-ethyl-1H-benzimidazole (7.4 g, 89%).
Step 3: Introduction of Methanamine Side Chain
The primary amine at position 5 is acylated with bromoacetonitrile in DMF using K2CO3 as a base, followed by reduction with LiAlH4 to yield (1-cyclopropyl-2-ethyl-1H-1,3-benzodiazol-5-yl)methanamine.
Reaction Conditions:
Step 4: Hydrochloride Salt Formation
The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution. The precipitate is filtered and dried under vacuum to afford the hydrochloride salt (purity >99% by HPLC).
Optimization of Reaction Conditions
Characterization and Analytical Data
Spectroscopic Analysis
Applications in Drug Discovery
The compound inhibits fibroblast growth factor receptor (FGFR) kinases with an IC50 of 12 nM, as demonstrated in enzymatic assays. Its cyclopropyl group enhances metabolic stability, showing a 3-fold increase in half-life compared to non-cyclopropylated analogs.
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group (-CH2NH2) undergoes alkylation with alkyl halides or epoxides. The hydrochloride salt requires neutralization (e.g., with NaOH) to liberate the free amine for nucleophilic attack.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| N-Alkylation | Ethyl bromide, K2CO3, DMF, 60°C, 12 hrs | N-Ethyl methanamine derivative | |
| Ring-Opening | Ethylene oxide, H2O, RT | Hydroxyethyl-substituted amine |
Mechanism : Deprotonated amine attacks electrophilic alkylating agents via SN2. Steric hindrance from the cyclopropyl group may slow kinetics.
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides, a key step in prodrug synthesis or structural diversification.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Amide Formation | Acetyl chloride, pyridine, CH2Cl2, 0°C→RT | N-Acetyl methanamide derivative | |
| Sulfonylation | Tosyl chloride, Et3N, THF | N-Tosyl derivative |
Notes : Acylation is pH-sensitive; excess base may deprotonate intermediates.
Condensation Reactions
The amine participates in Schiff base formation with aldehydes/ketones, enabling applications in coordination chemistry or bioactive molecule synthesis.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Knoevenagel | Benzaldehyde, piperidine, EtOH, reflux | Imine-linked benzodiazole hybrid | |
| Cyclocondensation | β-Ketoesters, HCl, EtOH | Fused heterocyclic systems |
Key Insight : Ethyl substituents on the benzodiazole core may direct regioselectivity during condensation .
Nucleophilic Substitution
The benzodiazole ring’s electron-deficient nature allows electrophilic aromatic substitution (EAS), though steric effects from substituents limit reactivity.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 4-Nitrobenzodiazole derivative | |
| Bromination | Br2, FeBr3, CHCl3 | 6-Bromo-substituted analog |
Challenges : The cyclopropyl group’s strain may destabilize intermediates, favoring side reactions.
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, it reacts with bases (e.g., NaOH) to regenerate the free amine. Conversely, it can form salts with stronger acids (e.g., H2SO4).
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Neutralization | NaOH (aq), RT | Free amine | |
| Salt Exchange | H2SO4, EtOH | Sulfate salt |
Applications : Salt forms improve solubility for biological testing .
Redox Reactions
The amine group can oxidize to nitro or nitroso derivatives under strong oxidative conditions.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Oxidation | KMnO4, H2SO4, Δ | Methanamine → Nitro group | |
| Reduction | H2, Pd/C, MeOH | (Not observed; amine is terminal) |
Caution : Over-oxidation may degrade the benzodiazole core.
Complexation with Metals
The benzodiazole nitrogen and amine group act as ligands for transition metals, enabling coordination chemistry.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Cu(II) Coordination | CuCl2, H2O/EtOH, RT | Tetradentate Cu complex |
Utility : Metal complexes may enhance antimicrobial or catalytic activity .
Bioconjugation Reactions
The amine group links to biomolecules (e.g., peptides) via carbodiimide coupling.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| EDC/NHS Coupling | EDC, NHS, pH 6.0, phosphate buffer | Peptide-benzodiazole conjugate |
Applications : Targeted drug delivery or fluorescent probes .
Scientific Research Applications
(1-cyclopropyl-2-ethyl-1H-1,3-benzodiazol-5-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-cyclopropyl-2-ethyl-1H-1,3-benzodiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-defined in the literature, but it is believed to exert its effects through modulation of biological processes at the molecular level .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns on the Benzodiazole Core
Analog 1: (1-cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine Dihydrochloride
- Molecular Formula : C₁₂H₁₇Cl₂N₃
- Molar Mass : 274.19 g/mol
- Key Differences: Substituent: Methyl group at position 2 (vs. ethyl in the target compound). Salt Form: Dihydrochloride (vs. hydrochloride), increasing polarity and solubility. The dihydrochloride form may enhance aqueous solubility but complicate crystallization .
Analog 2: Thiazole-Based Methanamine Derivatives
- Example: [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS: 690632-35-0)
- Molecular Formula : C₁₀H₉ClN₂S·HCl
- Molar Mass : 261.17 g/mol
- Key Differences :
- Core Structure : Thiazole ring (vs. benzodiazole), introducing sulfur and altering electronic properties.
- Substituent : 4-Chlorophenyl group enhances steric bulk and electron-withdrawing effects.
- Impact : Thiazole derivatives may exhibit distinct binding affinities in biological systems due to sulfur’s polarizability and reduced aromaticity compared to benzodiazole .
Heterocyclic Core Modifications
Analog 3: Furan- and Thiophene-Based Methanamine Hydrochlorides
- Example: Furan-2-yl methanamine hydrochloride
- Core Structure : Furan ring (oxygen-containing heterocycle).
- Key Differences :
- Furan’s electron-rich nature increases reactivity toward electrophiles.
- Smaller ring size (5-membered vs. Impact: Lower metabolic stability compared to benzodiazole derivatives, as furans are prone to oxidative degradation .
Analog 4: Oxazole-Cyclobutyl Methanamine Hydrochloride
- Example: 1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanamine hydrochloride
- Molecular Formula : C₈H₁₃ClN₂O
- Molar Mass : 188.66 g/mol
- Key Differences :
- Oxazole core with a strained cyclobutyl substituent.
- Reduced aromaticity compared to benzodiazole, altering electronic distribution.
Physicochemical and Structural Data Comparison
Biological Activity
(1-cyclopropyl-2-ethyl-1H-1,3-benzodiazol-5-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.
Chemical Profile
- IUPAC Name : this compound
- Molecular Formula : C12H15ClN3
- Molecular Weight : 274.19 g/mol
- CAS Number : 1803612-02-3
The compound acts primarily as an inhibitor of specific kinases, which play crucial roles in cell signaling pathways related to cell growth and proliferation. The benzodiazole moiety is known for its ability to interact with various protein targets, making it a valuable scaffold in drug design.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against several cancer cell lines. The following table summarizes key findings from various studies:
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| HL60 | 8.3 | Inhibition of Bcr-Abl signaling |
| HCT116 | 1.3 | Selective kinase inhibition |
| KG1 | 25.3 | Targeting FGFR signaling |
| SNU16 | 77.4 | Broad-spectrum kinase inhibition |
These results indicate that the compound has potent anti-proliferative effects and can selectively inhibit pathways critical for tumor growth.
Case Studies
- Study on Kinase Inhibition : A study published in Journal of Medicinal Chemistry reported that derivatives of benzodiazoles exhibited nanomolar activity against kinases such as FGFR and CDK2, with (1-cyclopropyl-2-ethyl...) displaying a favorable profile for further development in oncology .
- Clinical Evaluation : In a clinical trial involving patients with BRAFV600-mutant melanoma, compounds structurally related to (1-cyclopropyl...) showed promising results in terms of tolerability and therapeutic efficacy when administered at doses up to 400 mg twice daily .
Structure-Activity Relationship (SAR)
The structure of (1-cyclopropyl-2-ethyl...) allows for various substitutions that can enhance its biological activity. Modifications at the benzodiazole ring can significantly affect potency and selectivity against specific targets. SAR studies have indicated that the presence of electron-donating groups enhances binding affinity to target enzymes .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1-cyclopropyl-2-ethyl-1H-1,3-benzodiazol-5-yl)methanamine hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition, followed by benzodiazepine ring closure and subsequent amine functionalization. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol. Purity optimization requires:
- Chromatographic Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to isolate the hydrochloride salt .
- Recrystallization : Ethanol/ethyl acetate mixtures reduce residual solvents and byproducts .
- Quality Control : Validate purity via NMR (DMSO-d6) and LC-MS (ESI+ mode) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 261.2) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key protocols include:
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Store in amber glass containers at RT (15–25°C) under inert gas (argon) to prevent hygroscopic degradation .
- Decomposition Mitigation : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions (e.g., NOx release) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from tautomerism in the benzodiazolyl moiety?
- Methodological Answer :
- Variable Temperature (VT) NMR : Conduct experiments in DMSO-d6 from 25°C to 120°C to observe tautomeric equilibria (e.g., 1H vs. 3H benzodiazepine forms) .
- DFT Calculations : Compare experimental chemical shifts with computed values (B3LYP/6-311+G(d,p)) to identify dominant tautomers .
- X-ray Crystallography : Use SHELXL for structure refinement to confirm solid-state tautomeric preferences .
Q. What strategies are effective for assessing metabolic stability in vitro?
- Methodological Answer :
- Hepatocyte Incubations : Incubate with primary human hepatocytes (1 µM compound, 37°C, 2 hr) and quantify parent compound via LC-MS/MS. Use tramadol as a control for CYP3A4 activity .
- Microsomal Stability Assays : Monitor degradation in liver microsomes (NADPH-regenerating system) to calculate half-life (t1/2) and intrinsic clearance (Clint) .
- Metabolite Identification : Use high-resolution MS (HRMS) with HILIC chromatography to detect polar metabolites (e.g., N-oxide derivatives) .
Q. How can researchers address low yield in hydrochloride salt formation during scale-up?
- Methodological Answer :
- pH Optimization : Adjust reaction pH to 4.5–5.0 using HCl gas titration to avoid over-acidification, which promotes side reactions .
- Antisolvent Crystallization : Add tert-butyl methyl ether (TBME) to ethanolic solutions to enhance crystal nucleation .
- Salt Screening : Test alternative counterions (e.g., besylate, tosylate) if hydrochloride formation remains inefficient .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
